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molecular formula C9H9NO B031649 1-Methyl-2-indolinone CAS No. 61-70-1

1-Methyl-2-indolinone

Cat. No. B031649
M. Wt: 147.17 g/mol
InChI Key: RSQUAQMIGSMNNE-UHFFFAOYSA-N
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Patent
US09359338B2

Procedure details

Add diethyl azodicarboxylate (DEAD, 8.0 g, 44.9 mmol) dropwise to a solution of indolin-2-one (4.0 g, 30.0 mmol), methanol (1.4 g, 44.9 mmol) and triphenylphosphine (12.0 g, 44.9 mmol) in THF (40 mL) at 0° C., stir the reaction at room temperature overnight. Concentrate under reduced pressure, purify the resulting residue with flash chromatography (silica gel, EtOAc:PE=1:3) to afford the title compound (2.6 g, 59.1%). MS: (M+1): 148.2.
Name
diethyl azodicarboxylate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
59.1%

Identifiers

REACTION_CXSMILES
N(C([O:10][CH2:11][CH3:12])=O)=NC(OCC)=O.[NH:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)C[C:14]1=O.CO.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[CH3:14][N:13]1[C:21]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:12][C:11]1=[O:10]

Inputs

Step One
Name
diethyl azodicarboxylate
Quantity
8 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
4 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
1.4 g
Type
reactant
Smiles
CO
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
purify the resulting residue with flash chromatography (silica gel, EtOAc:PE=1:3)

Outcomes

Product
Name
Type
product
Smiles
CN1C(CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 59.1%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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